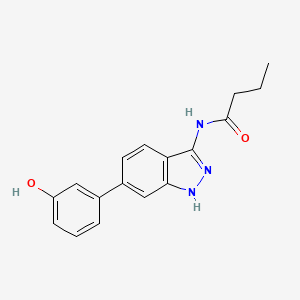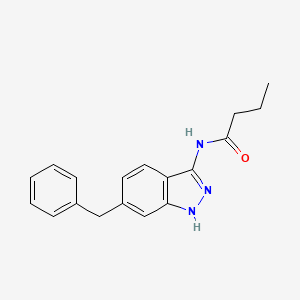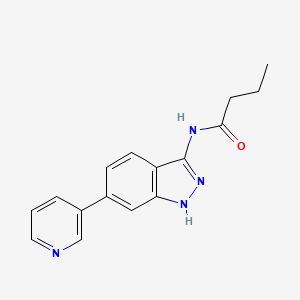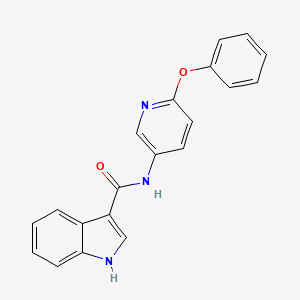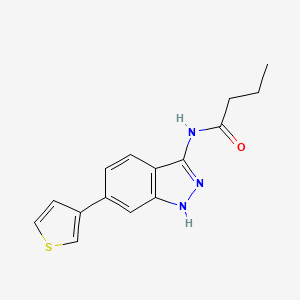
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, an indazole ring, and a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Coupling of Thiophene and Indazole Rings: The thiophene and indazole rings are coupled using cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.
Introduction of the Butyramide Group: The butyramide group is introduced through amidation reactions involving butyric acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Electronics: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: It is used in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A compound with two fused thiophene rings.
Benzothiophene: A compound with a benzene ring fused to a thiophene ring.
Indole: A compound with a benzene ring fused to a pyrrole ring.
Uniqueness
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide is unique due to its combination of a thiophene ring, an indazole ring, and a butyramide group, which imparts distinct electronic and biological properties .
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(6-thiophen-3-yl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C15H15N3OS/c1-2-3-14(19)16-15-12-5-4-10(8-13(12)17-18-15)11-6-7-20-9-11/h4-9H,2-3H2,1H3,(H2,16,17,18,19) |
InChI Key |
KEXXQGBZRBKVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide](/img/structure/B10851095.png)
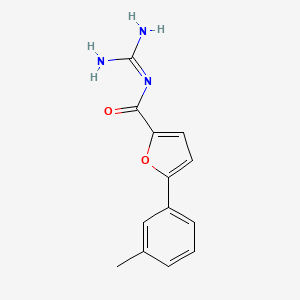

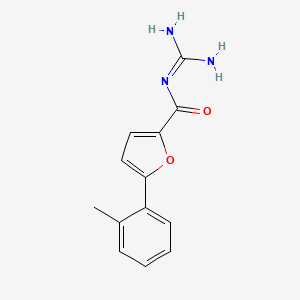
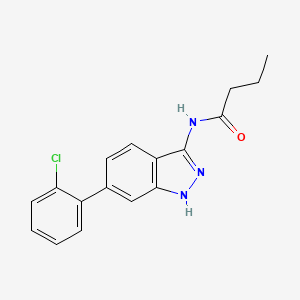
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxy-2,2-dimethylpropanamide (enantiomeric mix)](/img/structure/B10851129.png)
